2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H14BF4NO2 and its molecular weight is 291.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a boric acid ester intermediate with benzene rings, was synthesized through a three-step substitution reaction. The compound's structure was confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was used for molecular structure calculations, showing consistency with the crystal structures obtained from X-ray diffraction. This study reveals some physicochemical properties of the compound, highlighting its potential use in various chemical reactions and material science applications (Huang et al., 2021).
Boron-Based Anion Acceptors
- The use of boron-based compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (DiOB-Py), in fluoride shuttle batteries (FSBs) demonstrates the importance of such compounds in advanced battery technology. The study focused on DiOB-Py as an electrolyte additive, where the acidity strength of borates was found to significantly affect the electrochemical compatibility of BiF3, leading to enhanced performance of FSBs (Kucuk & Abe, 2020).
Applications in Radiopharmaceuticals
- The compound was used in the synthesis of 18 F-RO948 and its non-radioactive ligand for tau protein imaging in human brains. The ligand synthesis involved a Suzuki-Miyaura coupling reaction, followed by oxidative removal of a protective group. This process achieved high yields and highlights the use of such compounds in developing advanced radiopharmaceuticals for medical imaging and diagnosis (Kim & Choe, 2020).
Polymer Synthesis and Photoluminescence
- The compound was utilized in the synthesis of well-defined poly(2,7-fluorene) derivatives, showcasing its role in polymer chemistry. These polymers exhibited high quantum yields and blue emission in solution, indicating potential applications in the development of blue-light-emitting devices and electronic materials (Ranger, Rondeau, & Leclerc, 1997).
Properties
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-18-9(8)14/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCZGFALKKFEQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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